3-chloro-N-(oxolan-2-ylmethyl)benzamide 3-chloro-N-(oxolan-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 304890-15-1
VCID: VC21443247
InChI: InChI=1S/C12H14ClNO2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1,3-4,7,11H,2,5-6,8H2,(H,14,15)
SMILES: C1CC(OC1)CNC(=O)C2=CC(=CC=C2)Cl
Molecular Formula: C12H14ClNO2
Molecular Weight: 239.7g/mol

3-chloro-N-(oxolan-2-ylmethyl)benzamide

CAS No.: 304890-15-1

Cat. No.: VC21443247

Molecular Formula: C12H14ClNO2

Molecular Weight: 239.7g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(oxolan-2-ylmethyl)benzamide - 304890-15-1

Specification

CAS No. 304890-15-1
Molecular Formula C12H14ClNO2
Molecular Weight 239.7g/mol
IUPAC Name 3-chloro-N-(oxolan-2-ylmethyl)benzamide
Standard InChI InChI=1S/C12H14ClNO2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1,3-4,7,11H,2,5-6,8H2,(H,14,15)
Standard InChI Key UEUFPGFWHHTRJD-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC(=O)C2=CC(=CC=C2)Cl
Canonical SMILES C1CC(OC1)CNC(=O)C2=CC(=CC=C2)Cl

Introduction

Chemical Structure and Properties

3-chloro-N-(oxolan-2-ylmethyl)benzamide consists of a 3-chlorobenzamide moiety connected to an oxolane (tetrahydrofuran) ring via a methylene bridge. This structural arrangement creates a molecule with diverse functional elements that contribute to its chemical and biological properties.

Structural Features

The compound contains three key structural components:

  • A benzene ring with a chlorine atom at the meta (3) position

  • An amide linkage (-CONH-) that serves as a hydrogen bond donor/acceptor

  • An oxolane (tetrahydrofuran) ring connected through a methylene spacer

This arrangement provides the molecule with both rigidity (aromatic ring) and flexibility (methylene bridge), which can be advantageous for binding to biological targets.

Physicochemical Properties

The physical and chemical properties of 3-chloro-N-(oxolan-2-ylmethyl)benzamide are summarized in the following table:

PropertyValue
Molecular FormulaC12H14ClNO2
Molecular Weight239.7 g/mol
CAS Number304890-15-1
AppearanceSolid (predicted)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (C=O, oxolane O, and NH)
StereochemistryContains a stereocenter at the oxolane 2-position
Typical Purity≥95%

Synthesis Methods

Several synthetic approaches can be employed to prepare 3-chloro-N-(oxolan-2-ylmethyl)benzamide, with the most common being amide bond formation between an activated carboxylic acid derivative and an amine.

Nucleophilic Acyl Substitution

The primary synthetic route involves the reaction of 3-chlorobenzoyl chloride with oxolan-2-ylmethylamine:

  • 3-chlorobenzoyl chloride is treated with oxolan-2-ylmethylamine in the presence of a base

  • The reaction typically occurs in an aprotic solvent such as dichloromethane or THF

  • Triethylamine or similar bases are used to neutralize the HCl byproduct

  • The reaction proceeds via nucleophilic attack on the carbonyl carbon

This synthesis usually achieves yields between 40-75%, depending on reaction conditions and purification methods.

Carboxylic Acid Coupling

An alternative approach utilizes direct coupling of 3-chlorobenzoic acid with oxolan-2-ylmethylamine:

  • Coupling reagents such as DCC, EDC/HOBt, or HATU activate the carboxylic acid

  • The activated species reacts with the amine component

  • The reaction requires careful temperature control and anhydrous conditions

  • Purification is typically performed via column chromatography

Analytical Characterization

Multiple analytical techniques are employed to confirm the structure and purity of 3-chloro-N-(oxolan-2-ylmethyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy reveals characteristic signals:

  • Aromatic protons in the δ 7.3-8.1 ppm range

  • Amide NH appearing as a broad singlet or triplet

  • Oxolane ring protons in the δ 3.5-4.0 ppm range

  • Methylene group adjacent to the amide nitrogen at δ 3.2-3.5 ppm

13C NMR spectroscopy provides confirmation through:

  • Carbonyl carbon signal at approximately δ 165-170 ppm

  • Aromatic carbon signals between δ 125-135 ppm

  • Oxolane carbons in the δ 65-80 ppm range

Infrared Spectroscopy

Key IR absorption bands include:

  • Amide N-H stretch at approximately 3250-3300 cm−1

  • Carbonyl C=O stretch (amide I band) at approximately 1650 cm−1

  • N-H bending (amide II band) at approximately 1540 cm−1

  • C-O stretching from the oxolane ring at 1050-1100 cm−1

  • C-Cl stretching at approximately 740-760 cm−1

Mass Spectrometry

Mass spectrometric analysis typically shows:

  • Molecular ion peak [M+H]+ at m/z 240

  • Characteristic chlorine isotope pattern (M and M+2)

  • Fragment ions corresponding to the loss of the oxolane moiety

Chemical Reactivity

The reactivity of 3-chloro-N-(oxolan-2-ylmethyl)benzamide is governed by its functional groups, each providing distinct reaction pathways.

Amide Functionality

The amide group can participate in various reactions:

  • Hydrolysis under acidic or basic conditions to form carboxylic acid and amine

  • Reduction with strong reducing agents (LiAlH4) to yield secondary amines

  • Transamidation reactions with other amines under catalytic conditions

Chloro-Substituted Aromatic Ring

The chlorine substituent enables:

  • Nucleophilic aromatic substitution reactions

  • Metal-catalyzed cross-coupling reactions (Suzuki, Negishi)

  • Halogen-metal exchange reactions for further functionalization

  • Directed ortho-metalation chemistry

Oxolane Ring

The oxolane moiety can undergo:

  • Ring-opening reactions under acidic conditions

  • Oxidation at the α-position to introduce additional functionality

  • Lewis acid-mediated transformations

Research Applications

3-chloro-N-(oxolan-2-ylmethyl)benzamide has potential applications in various research domains, particularly in pharmaceutical development and chemical synthesis.

Pharmaceutical Research

The compound's structural features make it relevant to pharmaceutical research for several reasons:

  • The benzamide moiety is found in numerous bioactive compounds and approved drugs

  • The 3-chloro substituent can enhance metabolic stability and binding affinity

  • The oxolane ring provides a three-dimensional scaffold that can influence receptor interactions

  • The flexible methylene linker allows for conformational adaptation to binding sites

Structure-Activity Relationship Studies

Researchers can utilize 3-chloro-N-(oxolan-2-ylmethyl)benzamide as a scaffold for developing structure-activity relationship (SAR) studies by:

  • Replacing the chlorine atom with other substituents

  • Modifying the amide linkage

  • Introducing substituents on the oxolane ring

  • Varying the length of the methylene spacer

Synthetic Chemistry

The compound serves as a useful building block in synthetic chemistry:

  • As an intermediate in the synthesis of more complex molecules

  • For studying amide bond formation methodologies

  • In developing new cross-coupling reactions involving chloroaromatic compounds

  • For investigating stereoselective transformations involving the oxolane stereocenter

Comparative Analysis

Comparing 3-chloro-N-(oxolan-2-ylmethyl)benzamide with structurally related compounds provides insights into its unique properties and potential applications.

Comparison with Related Benzamides

The following table compares 3-chloro-N-(oxolan-2-ylmethyl)benzamide with structurally related compounds:

CompoundMolecular WeightKey Structural DifferencesPotential Impact
3-chloro-N-(oxolan-2-ylmethyl)benzamide239.7 g/molReference compoundBaseline for comparison
3-chloro-N-(1,2-oxazol-3-yl)benzamide222.6 g/mol Contains isoxazole instead of oxolane; no methylene spacerMore rigid structure; potentially different hydrogen bonding profile
4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamideHigher MW due to additional groupsContains sulfonyl and piperidine groups; chloro at para positionMore complex structure; additional pharmacophores

Structure-Property Relationships

The specific arrangement of functional groups in 3-chloro-N-(oxolan-2-ylmethyl)benzamide influences its properties in several ways:

  • The meta-chloro substituent creates a specific electronic distribution in the aromatic ring

  • The methylene spacer provides conformational flexibility between the amide and oxolane

  • The oxolane ring offers a distinct three-dimensional shape and hydrogen bond accepting capabilities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator